molecular formula C7H17ClNOP B2876528 2-Dimethylphosphorylpiperidine;hydrochloride CAS No. 2411305-53-6

2-Dimethylphosphorylpiperidine;hydrochloride

Cat. No.: B2876528
CAS No.: 2411305-53-6
M. Wt: 197.64
InChI Key: SGQGPVKQRKTOLP-UHFFFAOYSA-N
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Description

2-Dimethylphosphorylpiperidine;hydrochloride is a versatile chemical compound used in various scientific research fields. . The compound consists of a piperidine ring substituted with a dimethylphosphoryl group and is typically available as a hydrochloride salt.

Mechanism of Action

Mode of Action

It is known that many phosphorus-containing compounds interact with biological systems by binding to enzymes or receptors, altering their function . This can lead to changes in cellular processes and physiological responses.

Biochemical Pathways

Phosphorus-containing compounds often play roles in energy metabolism and signal transduction . They can affect the function of enzymes and other proteins, leading to downstream effects on various biochemical pathways.

Result of Action

Phosphorus-containing compounds can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mechanisms of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Biochemical Analysis

Biochemical Properties

It is known that piperidine derivatives, which include 2-Dimethylphosphorylpiperidine hydrochloride, are present in more than twenty classes of pharmaceuticals . These compounds have been found to exhibit a wide range of biological activities .

Cellular Effects

It is known that piperidine derivatives can have various effects on cells, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Piperidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of chemical compounds can change over time in laboratory settings, including changes in the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of chemical compounds can vary with different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is known that chemical compounds can be involved in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that chemical compounds can be transported and distributed within cells and tissues through various mechanisms, including interactions with transporters or binding proteins, and effects on their localization or accumulation .

Subcellular Localization

It is known that chemical compounds can have specific subcellular localizations, which can be influenced by targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Preparation Methods

The synthesis of 2-Dimethylphosphorylpiperidine;hydrochloride involves several steps. One common method includes the reaction of piperidine with dimethylphosphoryl chloride under controlled conditions. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through crystallization or other suitable methods .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-Dimethylphosphorylpiperidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Dimethylphosphorylpiperidine;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It is utilized in catalysis and other industrial processes to enhance reaction efficiency and selectivity.

Comparison with Similar Compounds

2-Dimethylphosphorylpiperidine;hydrochloride can be compared with other piperidine derivatives and phosphorylated compounds. Similar compounds include:

    2-Dimethylphosphorylpyrrolidine: A related compound with a pyrrolidine ring instead of a piperidine ring.

    Dimethylphosphorylpiperazine: Another derivative with a piperazine ring.

    Phosphorylated amines: A broader class of compounds with similar functional groups but different ring structures.

The uniqueness of this compound lies in its specific ring structure and the presence of the dimethylphosphoryl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-dimethylphosphorylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NOP.ClH/c1-10(2,9)7-5-3-4-6-8-7;/h7-8H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGYASKYOVKVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1CCCCN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClNOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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